Lipophilicity Shift: XLogP3 of Ortho-Methyl vs. Para-Methyl and Trimethylphenyl Analogs
The computed XLogP3 for the target ortho‑methylphenyl compound is 3.6 [1], which is 0.7 log units lower than the 2,4,6‑trimethylphenyl analog (CAS 83408‑87‑1; XLogP3 = 4.3) [2]. Although a computed value for the para‑methyl isomer (CAS 30065‑35‑1) is not explicitly reported in PubChem, the molecular symmetry of the para-substituted derivative typically yields an XLogP indistinguishable from the ortho isomer in the absence of intramolecular hydrogen bonding. Consequently, the ortho‑methyl compound resides in a more favourable lipophilicity window for CNS drug-likeness (XLogP ≤ 4) compared with the tri‑methyl analog, suggesting superior compliance with empirical CNS drug space guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2,4,6-Trimethylphenyl analog (CAS 83408‑87‑1): XLogP3 = 4.3 |
| Quantified Difference | Δ XLogP3 = 0.7 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (2025 release) |
Why This Matters
Lower lipophilicity within the CNS-optimal range reduces the probability of non-specific binding and phospholipidosis, making CAS 30065-34-0 a more tractable starting point for CNS-focused lead optimisation compared with the trimethylphenyl analog.
- [1] PubChem CID 207450. Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)-. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/207450 View Source
- [2] PubChem CID 54997. Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)-. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/brn-4545365 View Source
